Sodium acetate-1-13C-2-D3, also known as acetic acid-1-13C-2,2,2-d3 sodium salt, is a stable isotopically labeled compound derived from sodium acetate. It is characterized by the presence of deuterium (D) and carbon-13 (13C) isotopes, which are utilized in various biochemical and analytical applications. The molecular formula for sodium acetate-1-13C-2-D3 is , with a molecular weight of approximately 64.05 g/mol. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling, allowing researchers to trace metabolic pathways and reactions in biological systems .
Sodium acetate-1-¹³C-2-²H itself does not have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly in NMR spectroscopy []. The isotopic enrichment allows for better signal separation and sensitivity in NMR experiments, aiding in the study of various biological and chemical processes [, ].
One primary application of Sodium Acetate-1-13C-2-D3 lies in metabolic studies. By incorporating this compound into an organism or cell culture, researchers can trace the metabolic pathways involved in acetate utilization []. The 13C label allows researchers to track the movement of carbon atoms through different metabolic processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy []. Similarly, the deuterium (D) label can be used to distinguish between newly synthesized acetate and acetate derived from the medium []. This detailed information helps scientists understand how organisms utilize acetate for energy production, biosynthesis, and other cellular functions.
Sodium Acetate-1-13C-2-D3 can also be employed in drug discovery and development. Scientists can use this compound to investigate the metabolic fate of potential drugs or drug candidates within a cell or organism []. By tracking the 13C label, researchers can determine how the drug is absorbed, metabolized, and eliminated from the body. This information is crucial for optimizing drug efficacy and minimizing side effects.
The following reactions illustrate its versatility:
Sodium acetate-1-13C-2-D3 plays a significant role in various biological processes due to its function as a source of acetate ions. These ions are crucial for:
After administration, sodium acetate-1-13C-2-D3 is metabolized primarily in the liver and excreted via urine. Its unique isotopic labeling allows for precise tracking of metabolic pathways in research settings .
Sodium acetate-1-13C-2-D3 can be synthesized through several methods:
The primary method involves the reaction of acetic acid labeled with carbon-13 and deuterium with sodium hydroxide:
This reaction typically occurs at room temperature in an aqueous medium .
In industrial settings, the synthesis is scaled up while maintaining high purity and isotopic enrichment. Reaction conditions are optimized to enhance yield and minimize impurities .
Sodium acetate-1-13C-2-D3 has diverse applications:
Research indicates that sodium acetate-1-13C-2-D3 interacts with various biomolecules, influencing cellular functions such as:
These interactions highlight its potential as a tool for understanding complex biochemical networks within cells .
Sodium acetate-1-13C-2-D3 shares similarities with several other compounds, particularly those involved in acetate metabolism or isotopic labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Acetate | Commonly used buffer; non-isotopically labeled | |
Acetic Acid | Precursor to sodium acetate; fundamental organic compound | |
Sodium Acetate-d3 | Deuterated version of sodium acetate; used for similar applications | |
Sodium Acetate 13C-d3 | Carbon-labeled version; used in metabolic studies |
Sodium acetate-1-13C-2-D3 is unique due to its specific isotopic labeling with both deuterium and carbon-13, making it particularly useful for tracing metabolic pathways more accurately than non-labeled counterparts. Its ability to provide insights into complex biochemical processes sets it apart from other similar compounds .